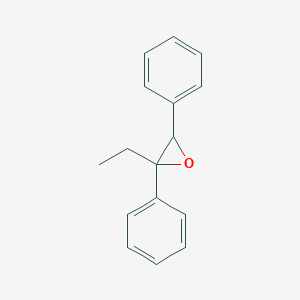
2-Ethyl-2,3-diphenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3-diphenyloxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two phenyl groups and an ethyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2,3-diphenyloxirane can be synthesized through the epoxidation of olefins. One common method involves the use of tetrahydrothiopyran-4-one and Oxone® as catalysts. The reaction is carried out in acetonitrile and aqueous ethylenediaminetetraacetic acid (EDTA) solution at room temperature. The mixture is stirred, and Oxone® is added in portions over a period of several hours. The product is then extracted with ethyl acetate and purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic epoxidation and the use of efficient extraction and purification techniques are likely employed to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-2,3-diphenyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,3-diphenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenyloxirane: Lacks the ethyl group but shares similar reactivity.
2-Methyl-2,3-diphenyloxirane: Contains a methyl group instead of an ethyl group.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with different reactivity and applications.
Uniqueness
2-Ethyl-2,3-diphenyloxirane is unique due to the presence of both phenyl and ethyl groups, which influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile compound in organic synthesis and various research applications.
Propriétés
Numéro CAS |
408525-65-5 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
Clé InChI |
WTVDAZOYXCCQFU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


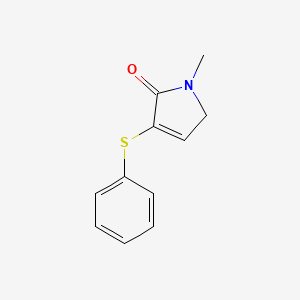
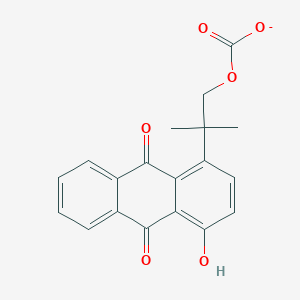
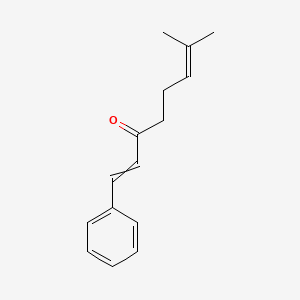
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


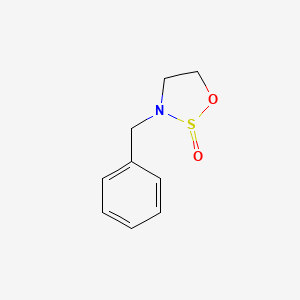

![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
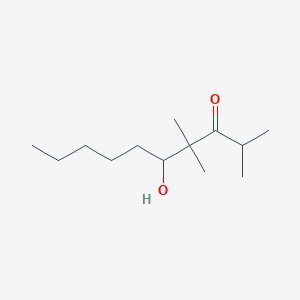
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)

![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
